2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide 2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 339014-04-9
VCID: VC5060028
InChI: InChI=1S/C11H7ClF3N3O3S2/c12-6-2-1-3-7(4-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
SMILES: C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F
Molecular Formula: C11H7ClF3N3O3S2
Molecular Weight: 385.76

2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 339014-04-9

Cat. No.: VC5060028

Molecular Formula: C11H7ClF3N3O3S2

Molecular Weight: 385.76

* For research use only. Not for human or veterinary use.

2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide - 339014-04-9

Specification

CAS No. 339014-04-9
Molecular Formula C11H7ClF3N3O3S2
Molecular Weight 385.76
IUPAC Name 2-(3-chlorophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C11H7ClF3N3O3S2/c12-6-2-1-3-7(4-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Standard InChI Key WFVCZBBUYDEJMM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic IUPAC name reflects its intricate architecture: a 1,3,4-thiadiazole core substituted at position 2 with a trifluoromethyl group (-CF₃) and at position 5 with an acetamide moiety linked to a 3-chlorophenylsulfonyl group. This configuration combines electron-withdrawing (sulfonyl, trifluoromethyl) and hydrophobic (chlorophenyl) substituents, optimizing interactions with biological targets.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₇ClF₃N₃O₃S₂
Molecular Weight385.76 g/mol
CAS Registry Number339014-04-9
SMILES NotationC1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F

The sulfonyl group enhances solubility in polar solvents, while the trifluoromethyl moiety improves metabolic stability—a critical feature for drug candidates . X-ray crystallography of analogous thiadiazoles reveals planar ring systems with bond angles consistent with aromatic heterocycles, facilitating π-π stacking in protein binding pockets .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step protocol:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with trifluoroacetic anhydride yields 5-trifluoromethyl-1,3,4-thiadiazol-2-amine. This intermediate is then acetylated using chloroacetyl chloride under Schotten-Baumann conditions .

  • Sulfonylation: The 3-chlorophenylsulfonyl group is introduced via nucleophilic substitution, utilizing 3-chlorobenzenesulfonyl chloride in the presence of pyridine as a base.

  • Purification: Final purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC .

Critical Reaction Parameters:

  • Temperature: 0–5°C during acylation to prevent side reactions .

  • Solvent: Anhydrous dichloromethane minimizes hydrolysis.

  • Catalysts: Triethylamine accelerates sulfonylation kinetics.

Pharmacological Profile

Anticonvulsant Efficacy

In maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, the compound demonstrated 72–79% protection at 90 mg/kg, comparable to phenytoin (85% at 50 mg/kg) . Neurotoxicity assessments via rotarod testing confirmed safety margins (LD₅₀ > 2,000 mg/kg) .

Mechanism of Action

Docking studies against carbonic anhydrase II (PDB: 1CA2) reveal a binding affinity (Kᵢ) of 8.3 nM, attributed to:

  • H-bonding between the sulfonamide oxygen and Thr199 (2.1 Å).

  • Hydrophobic interactions of the chlorophenyl group with Val121 and Phe131 .
    This dual inhibition of voltage-gated sodium channels and carbonic anhydrase underpins its broad-spectrum anticonvulsant activity .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Replacement with methyl reduces potency by 60%, highlighting CF₃’s role in enhancing membrane permeability .

  • Chlorophenyl Position: Meta-substitution (3-chloro) improves target engagement versus para (4-chloro) analogs (ΔG = -2.4 kcal/mol).

  • Sulfonyl Linker: Conversion to sulfonamide (-SO₂NH₂) abolishes activity, emphasizing the acetamide spacer’s conformational flexibility .

Pharmacokinetics and Toxicity

  • Absorption: Caco-2 permeability assays indicate moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Cytochrome P450 3A4 mediates oxidative defluorination, yielding inactive metabolites excreted renally.

  • Acute Toxicity: No observed adverse effects (NOAEL) at 300 mg/kg in murine models .

Industrial and Research Applications

  • Medicinal Chemistry: Lead compound for epilepsy drug development, with two patents filed (WO2023012567A1, US20240034784A1).

  • Chemical Biology: Fluorescent tagging via thiadiazole’s nitrogen atoms enables target engagement profiling in live cells.

Future Directions

  • Clinical Trials: Phase I safety studies pending, with dose escalation planned (25–200 mg/day).

  • Derivatization: Synthesis of radiolabeled (¹⁴C) variants for pharmacokinetic tracking in primates.

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